molecular formula C22H19FN4O3S B2484153 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide CAS No. 1115372-18-3

2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide

Cat. No. B2484153
CAS RN: 1115372-18-3
M. Wt: 438.48
InChI Key: OTPBPDYLLUWLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide is a useful research compound. Its molecular formula is C22H19FN4O3S and its molecular weight is 438.48. The purity is usually 95%.
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Scientific Research Applications

Cancer Treatment

The compound has been used in the development of highly potent and efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors for cancer treatment . ENPP1 is an extracellular enzyme responsible for hydrolyzing cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the endogenous agonist for the stimulator of interferon genes (STING) pathway. Inhibition of ENPP1 can trigger STING and promote antitumor immunity .

DNA Research

The compound has been synthesized from 5-alkynyl-uridine derivatives and incorporated into triplex forming oligonucleotides (TFOs). It has been found to selectively bind CG inversions with enhanced affinity compared to Thymine (T) . This property is useful in DNA research, particularly in studying the structure and function of DNA.

Drug Discovery

The compound has been used in the design, synthesis, and biological evaluation of a series of ENPP1 inhibitors . These inhibitors have shown significant potency in both ENPP1 inhibition and STING pathway stimulation in vitro . This makes the compound valuable in drug discovery and development, particularly for drugs targeting the STING pathway.

Immunotherapy

As the compound can trigger the STING pathway by inhibiting ENPP1, it has potential applications in immunotherapy . The STING pathway plays a crucial role in the innate immune response, and triggering this pathway can promote antitumor immunity .

Biomedical Applications

The compound, being a derivative of pyrido[2,3-d]pyrimidine-7(8H)-one, has various biomedical applications . However, the specific applications depend on the particular substitutions made to the compound .

Chemical Biology

The compound’s ability to selectively bind CG inversions in DNA triple helices makes it useful in chemical biology . It can be used to study the interactions between small molecules and DNA, and to develop new tools and techniques for manipulating DNA.

properties

IUPAC Name

2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c1-31-14-8-6-13(7-9-14)10-24-18(28)12-27-21(29)20-19(26-22(27)30)16(11-25-20)15-4-2-3-5-17(15)23/h2-9,11,25H,10,12H2,1H3,(H,24,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPBPDYLLUWLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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